(+)-Epieudesmin

Description

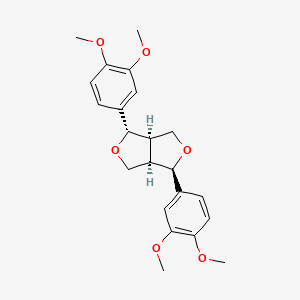

Structure

2D Structure

3D Structure

Properties

CAS No. |

60102-89-8 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(3R,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m0/s1 |

InChI Key |

PEUUVVGQIVMSAW-WWLNLUSPSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Epieudesmin in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epieudesmin, a furofuran lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties. Understanding its biosynthesis in plants is crucial for developing sustainable production methods and for the potential bioengineering of novel therapeutic compounds. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The pathway to this compound can be broadly divided into two major stages: the formation of the key precursor, (+)-pinoresinol, and its subsequent stereospecific conversion to this compound.

Stage 1: Phenylpropanoid Pathway and the Formation of (+)-Pinoresinol

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to cinnamoyl-CoA, which is then further transformed into p-coumaroyl-CoA. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as Cinnamate-4-hydroxylase (C4H) and Caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the formation of coniferyl alcohol, the primary building block of most lignans.

The pivotal step in the formation of the lignan backbone is the stereospecific coupling of two molecules of coniferyl alcohol. This reaction is mediated by a dirigent protein (DIR) and an oxidative enzyme, typically a laccase or a peroxidase. The dirigent protein meticulously controls the stereochemistry of the radical-radical coupling, ensuring the exclusive formation of (+)-pinoresinol.[1]

Caption: Formation of (+)-Pinoresinol from L-Phenylalanine.

Stage 2: Conversion of (+)-Pinoresinol to this compound

While the complete enzymatic cascade from (+)-pinoresinol to this compound has not been fully elucidated in a single plant species, evidence from various studies on lignan biosynthesis suggests a multi-step process involving reductases and cytochrome P450 monooxygenases.

The proposed pathway involves the sequential reduction of (+)-pinoresinol, catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes typically catalyze two successive reduction steps, converting (+)-pinoresinol first to (+)-lariciresinol and then to (+)-secoisolariciresinol. The stereospecificity of these reductases is a critical determinant of the final lignan products.[2][3]

Following the reduction steps, it is hypothesized that a specific cytochrome P450 monooxygenase is responsible for the subsequent oxidative cyclization of an intermediate, likely derived from (+)-lariciresinol or a related compound, to form the furofuran ring system with the correct stereochemistry of this compound. Cytochrome P450 enzymes are a large and diverse family of enzymes known to be involved in the extensive modification of lignan skeletons, including hydroxylations and methylenedioxy bridge formations.[1][4] The precise intermediate and the specific P450 enzyme responsible for this conversion are yet to be definitively identified.

Caption: Proposed conversion of (+)-Pinoresinol to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the enzymes directly involved in the biosynthesis of this compound. However, data from related lignan biosynthetic pathways can provide valuable insights. The following table summarizes representative kinetic data for pinoresinol-lariciresinol reductases from different plant species.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Forsythia intermedia | (+)-Pinoresinol | 2.5 | 0.15 | 6.0 x 104 | [5] |

| Linum album | (+)-Pinoresinol | 15 | - | - | [3] |

| Schisandra chinensis (ScPLR2) | (+)-Pinoresinol | 8.7 | 0.23 | 2.6 x 104 | [3] |

Note: The kinetic parameters can vary significantly depending on the enzyme source, assay conditions, and whether the enzyme has been heterologously expressed.

Experimental Protocols

The elucidation of lignan biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the field.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize candidate enzymes (e.g., PLRs, Cytochrome P450s) involved in the biosynthesis of this compound.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate genes from transcriptomic or genomic data of a plant species known to produce this compound.

-

Design gene-specific primers and amplify the full-length coding sequence using PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression with galactose. This system is often preferred for expressing membrane-bound proteins like cytochrome P450s, as it provides a more native-like environment.

-

-

Protein Purification:

-

Lyse the cells by sonication or high-pressure homogenization.

-

If the protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA) for purification.

-

Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

-

-

Enzyme Assays:

-

For PLRs: Incubate the purified enzyme with the substrate ((+)-pinoresinol or (+)-lariciresinol) and the cofactor NADPH. Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm or by analyzing the reaction products using HPLC or LC-MS.

-

For Cytochrome P450s: Reconstitute the purified P450 with a cytochrome P450 reductase (CPR) and a source of electrons (NADPH). Incubate with the putative substrate (e.g., (+)-lariciresinol or a related intermediate). Analyze the products by HPLC or GC-MS to identify the formation of this compound or other hydroxylated/cyclized products.

-

In Vitro Reconstitution of the Biosynthetic Pathway

Objective: To confirm the function of the identified enzymes by reconstructing the biosynthetic pathway from a precursor to the final product in a controlled environment.

Methodology:

-

Enzyme Preparation: Purify all the necessary enzymes as described above.

-

Reaction Setup: In a single reaction vessel, combine the initial substrate (e.g., (+)-pinoresinol), all the required enzymes (PLR, cytochrome P450, CPR), and necessary cofactors (NADPH).

-

Incubation and Analysis: Incubate the reaction mixture under optimal conditions (temperature, pH). At various time points, take aliquots of the reaction and quench the reaction. Analyze the product formation using analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and quantity of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway holds immense potential for the sustainable production of this valuable compound. Future research should focus on:

-

Identification of the specific cytochrome P450 enzyme(s) responsible for the conversion of the lariciresinol-derived intermediate to this compound. Transcriptome analysis of plant species rich in this compound will be a key strategy.

-

Detailed kinetic characterization of all the enzymes in the pathway to understand the rate-limiting steps and optimize reaction conditions.

-

Metabolic engineering of microbial or plant-based systems for the heterologous production of this compound. This could involve the co-expression of all the necessary biosynthetic genes in a suitable host.[1]

-

Exploration of the substrate promiscuity of the identified enzymes to generate novel, "unnatural" lignan derivatives with potentially enhanced therapeutic properties.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and other related lignans for pharmaceutical and biotechnological applications.

References

- 1. Frontiers | Production of beneficial lignans in heterologous host plants [frontiersin.org]

- 2. The Biochemical Basis for Stereochemical Control in Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (+)-Epieudesmin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epieudesmin is a furofuran lignan, a class of natural products known for a variety of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, and physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a stereoisomer of eudesmin, differing in the configuration at one of its chiral centers. Its chemical structure features a furofuran core with two substituted phenyl groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 386.4 g/mol | --INVALID-LINK-- |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Specific Optical Rotation ([α]D) | Data not available | |

| Solubility | Data not available |

Further research is required to determine the melting point, specific optical rotation, and solubility in various solvents.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound *

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.0 |

| Methine Protons (Furan Ring) | 4.5 - 5.0 |

| Methylene Protons (Furan Ring) | 3.5 - 4.2 |

| Methoxy Protons | ~3.8 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound *

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 150 |

| Methine Carbons (Furan Ring) | 80 - 90 |

| Methylene Carbons (Furan Ring) | 70 - 80 |

| Methoxy Carbons | ~56 |

*Predicted values are based on the general chemical shifts of similar furofuran lignans and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for its further investigation.

Isolation of this compound

A general workflow for the isolation of lignans from plant sources, such as species from the Piper genus, is outlined below. This serves as a template that would require optimization for the specific isolation of this compound.

A Technical Guide to the Spectroscopic Analysis of (+)-Epieudesmin

Introduction

(+)-Epieudesmin is a lignan, a class of naturally occurring phenolic compounds, which has been isolated from various plant species. Lignans are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools for the unambiguous characterization of natural products like this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailed experimental protocols for its analysis, and a generalized workflow for its isolation and characterization.

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, the following sections provide a template for the expected data based on the known structure of the compound and general spectroscopic principles for lignans.

Spectroscopic Data Presentation

The structural confirmation of this compound relies on the combined interpretation of NMR, MS, and IR data. The following tables are structured to present the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 1.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Value | e.g., d, t, m | Value | e.g., Ar-H, OCH₃, H-2 |

| Value | e.g., s | e.g., OCH₃ | |

| Value | e.g., dd | Value, Value | e.g., H-7a |

| Value | e.g., m | e.g., H-1, H-5 |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectrum. The assignments refer to the standard numbering of the furanofuran lignan skeleton.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The expected chemical shifts for the carbon atoms of this compound are presented in Table 2.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., C-1', C-1" |

| Value | e.g., OCH₃ |

| Value | e.g., C-2, C-6 |

| Value | e.g., C-7, C-8 |

Note: The assignments are based on the furanofuran lignan structure and would be confirmed by 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Table 3: Representative Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| Calculated Molecular Weight | [M]⁺ (Molecular Ion) |

| Value | Fragment ion (e.g., loss of a methoxy group) |

| Value | Fragment ion (e.g., cleavage of the furanofuran ring) |

| Value | Dimeric aromatic fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Representative Infrared (IR) Absorption Data for this compound

| Absorption Frequency (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (aliphatic and aromatic) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |

| ~1260, ~1030 | C-O stretching (ether and methoxy groups) |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

Isolation and Purification of this compound

A general procedure for the isolation of lignans from plant material is as follows:

-

Extraction: Dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus or maceration.[1] The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

-

Chromatographic Separation: The lignan-containing fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a hexane-ethyl acetate mixture, to separate the individual compounds.

-

Purification: Fractions containing this compound are further purified by techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The sample is filtered to remove any particulate matter.[3]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[5] 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity and aid in unambiguous signal assignments.[6]

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile.[7] For ESI-MS, the solution may be acidified with a trace of formic acid to promote protonation.[8]

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to an HPLC or GC system.[9] The mass spectrum is acquired over a relevant mass range (e.g., m/z 50-1000). For structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to induce and analyze fragmentation.

IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a translucent disk.[10] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. rsc.org [rsc.org]

- 5. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterizing lignins from various sources and treatment processes after optimized sample preparation techniques and analysis via ESI-HRMS and custom mass defect software tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]

Pharmacological properties and biological activities of (+)-Epieudesmin

An In-depth Technical Guide on the Pharmacological Properties and Biological Activities of (+)-Epieudesmin

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants. It is an epimer of (+)-eudesmin. Lignans have garnered significant interest in the scientific community for their diverse biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known pharmacological properties and biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Properties

The pharmacological profile of this compound is still under investigation, with current research highlighting its potential in several areas. The primary activities reported are antifungal and antifeedant properties. Its biological activities are often compared to its stereoisomer, (+)-eudesmin.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the biological activities of this compound and the closely related lignan, eudesmin.

Table 1: Antifungal Activity of Eudesmin and this compound

| Fungal Strain | Compound | Activity Metric (MIC in µg/mL) | Reference |

| Candida strains | Eudesmin | 62.5 - 500 | [1] |

| Candida strains | This compound | Lower activity than eudesmin | [1] |

Note: The reference indicates that the antifungal activity of epieudesmin is lower than that of eudesmin, but specific quantitative values are not provided.

Table 2: Neuroprotective Effects of Eudesmin

| Cell Line | Treatment | Concentration | Effect | Reference |

| PC12 cells | Aβ Oligomers + Eudesmin | 30 nM | 25.4% increase in cell viability | [2] |

| Cortical Neurons | Aβ Oligomers | 0.5 µM | 42% reduction in cell viability | [2] |

| PC12 cells | Aβ Oligomers | 0.5 µM | 36% reduction in cell viability | [2] |

Note: The neuroprotective data presented is for eudesmin, a closely related lignan. Similar studies on this compound are not extensively available.

Biological Activities

Antifungal Activity

Studies have shown that this compound possesses antifungal properties, although it appears to be less potent than its isomer, eudesmin. An analysis of its activity against various Candida yeast strains demonstrated that while eudesmin had moderate activity, the activity of this compound was comparatively lower.[1]

Antifeedant Activity

This compound has been identified as an insect antifeedant.[3] This activity suggests its potential as a natural pesticide or as a lead compound for the development of crop protection agents.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, related lignans and eudesmane-type sesquiterpenoids have demonstrated significant anti-inflammatory properties.[1][4] For instance, epi-eudebeiolide C was found to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage cells with an IC50 of 17.9 μM.[4] The mechanism for this effect was attributed to the blockade of NF-κB activation.[4] Given the structural similarities within this class of compounds, it is plausible that this compound may exert similar effects.

Potential Neuroprotective Effects

Extensive research has been conducted on the neuroprotective properties of the related lignan, eudesmin. Eudesmin has been shown to protect against amyloid-β (Aβ) peptide-induced toxicity, a hallmark of Alzheimer's disease.[2][5] In cellular models, eudesmin preserved synaptic structure and function against Aβ oligomer toxicity.[2][5] At a concentration of 30 nM, eudesmin significantly increased the viability of PC12 cells exposed to toxic Aβ oligomers.[2] Although these findings pertain to eudesmin, they suggest a promising area of investigation for this compound.

Experimental Protocols

MTT Assay for Cell Viability and Neuroprotection

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and co-incubated with Aβ oligomers (e.g., 0.5µM) in the presence or absence of various concentrations of the test compound (e.g., this compound or Eudesmin) for a specified period (e.g., 24 hours).[2][6]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control group.[6]

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in immune cells stimulated with an inflammatory agent.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are plated and pre-treated with various concentrations of the test compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Analysis: The absorbance is read at approximately 540 nm. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[4]

Visualizations

Signaling Pathways and Workflows

Caption: Proposed mechanism for the anti-inflammatory activity of this compound.

Caption: Workflow for assessing neuroprotective activity using the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity Antifeedant | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Applications of (+)-Epieudesmin: A Technical Overview

Disclaimer: Scientific literature extensively details the therapeutic potential of eudesmin, a stereoisomer of (+)-Epieudesmin. However, specific research on this compound is limited. This guide provides a comprehensive overview of the known and potential therapeutic applications of this class of lignans, drawing heavily on the research conducted on eudesmin as a proxy, while clearly indicating when data pertains specifically to this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a lignan, a class of naturally occurring phenols, found in various plant species. Lignans, including eudesmin and its stereoisomers, have garnered significant interest in the scientific community for their diverse biological activities.[1][2] While research has predominantly focused on eudesmin, the structural similarity of this compound suggests it may share a comparable pharmacological profile. This document summarizes the current understanding of the therapeutic potential of this compound class, with a focus on neuroprotective, anti-inflammatory, anticancer, and antiviral activities.

Chemical Structure and Source

This compound and (+)-Eudesmin are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

Source: Eudesmin is a natural lignin found in plants of the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families.[1] Specific plant sources include Aristolochia elegans, Zanthoxylum armatum, Araucaria angustifolia, Rollinia exalbida, Humbertia madagascariensis, and Magnolia kobus.[1] The isolation and purification of such compounds from natural sources typically involve extraction with organic solvents followed by chromatographic techniques.

Potential Therapeutic Applications

The biological activities of eudesmin suggest a broad range of potential therapeutic applications. While specific data for this compound is scarce, the known effects of eudesmin provide a strong rationale for further investigation into its isomer.

Neuroprotective Effects

One of the most promising therapeutic areas for eudesmin is in the management of neurodegenerative diseases like Alzheimer's.[3] Research has shown that eudesmin exhibits neuroprotective effects against amyloid-β (Aβ) peptide toxicity, a key factor in Alzheimer's pathology.[1][3]

Quantitative Data Summary: Neuroprotective Effects of Eudesmin

| Cell Line | Treatment | Concentration | Result | Reference |

| PC12 | Eudesmin + AβOs (0.5µM) | 30 nM | 25.4% increase in cell viability compared to AβOs alone | [1] |

| Cortical Neurons | Eudesmin + AβOs (0.5µM) | 30 nM | 26.7% increase in cell viability compared to AβOs alone | [1] |

| Hippocampal Neurons | Eudesmin + AβOs | 30 nM | Preservation of synaptic structure and function | [3] |

Anti-inflammatory Activity

Eudesmin has demonstrated significant anti-inflammatory properties.[1] This activity is primarily attributed to its ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Quantitative Data Summary: Anti-inflammatory Effects of a Related Compound

| Compound | Cell Line | Assay | IC50 | Reference |

| epi-eudebeiolide C | RAW 264.7 | Nitric Oxide Production Inhibition | 17.9 μM | [4] |

Note: Data for a structurally related eudesmane-type sesquiterpenoid is presented here due to the lack of specific IC50 values for this compound in the reviewed literature.

Anticancer Activity

The potential of lignans as anticancer agents is an active area of research.[2] Eudesmin has been shown to possess anti-tumor and cytotoxic activities against various cancer cell lines.[1]

Antiviral Activity

Natural products are a rich source of antiviral compounds.[5][6] While specific antiviral studies on this compound are limited, the broader class of lignans has shown promise in this area.

Quantitative data on the antiviral activity of this compound is not available in the reviewed literature. Research is needed to evaluate its efficacy against a range of viruses.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and was used to evaluate the neuroprotective effects of eudesmin.[7][8][9][10][11]

Protocol:

-

Cell Plating: Seed cells (e.g., PC12 or primary neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) with or without the toxic stimulus (e.g., Aβ oligomers) for the desired duration (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, and was employed to assess the anti-inflammatory activity of related compounds.[4]

Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[12][13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory effects of compounds like eudesmin are often mediated by the inhibition of this pathway.[4]

Conclusion and Future Directions

While the therapeutic potential of the lignan class of compounds, particularly eudesmin, is well-documented, specific research into this compound is notably lacking. The existing data on eudesmin strongly suggests that this compound could possess valuable neuroprotective, anti-inflammatory, anticancer, and antiviral properties.

Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation and purification of this compound to enable robust biological testing.

-

In Vitro Studies: Conducting comprehensive in vitro assays to determine the specific IC50 and EC50 values of this compound against a wide range of cell lines and viruses.

-

Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

A thorough investigation into the therapeutic applications of this compound is warranted and holds the potential to uncover a novel and potent natural product-based therapeutic agent.

References

- 1. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compelling Evidence for the Activity of Antiviral Peptides against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of bioactive phytocompounds against coronavirus: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary In Vitro Screening of (+)-Epieudesmin Bioactivity

While direct experimental evidence for (+)-Epieudesmin is not available in the public domain, this technical guide provides a roadmap for researchers, scientists, and drug development professionals to conduct a preliminary in vitro screening of its potential bioactivities. The methodologies and conceptual diagrams presented herein are based on established practices for the evaluation of natural products.

Data Presentation: A Template for Future Findings

To facilitate the systematic recording and comparison of future experimental data on this compound, the following table structures are proposed. These tables are designed to capture key quantitative metrics from cytotoxicity, anti-inflammatory, and antimicrobial assays.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Method | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | e.g., MTT Assay | ||

| e.g., A549 | Lung Carcinoma | e.g., SRB Assay | ||

| e.g., HeLa | Cervical Carcinoma | e.g., LDH Assay | ||

| e.g., HepG2 | Hepatocellular Carcinoma | e.g., MTT Assay |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control | Reference |

| e.g., Nitric Oxide (NO) Inhibition | e.g., RAW 264.7 | Nitrite Concentration | e.g., L-NMMA | ||

| e.g., COX-2 Inhibition | Cell-free/Cell-based | Prostaglandin E₂ Level | e.g., Celecoxib | ||

| e.g., Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) | e.g., THP-1 | Cytokine Concentration (ELISA) | e.g., Dexamethasone |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Method | Positive Control | Reference |

| e.g., Staphylococcus aureus | Gram-positive Bacteria | e.g., Broth Microdilution | e.g., Vancomycin | |||

| e.g., Escherichia coli | Gram-negative Bacteria | e.g., Broth Microdilution | e.g., Gentamicin | |||

| e.g., Candida albicans | Fungus (Yeast) | e.g., Broth Microdilution | e.g., Fluconazole | |||

| e.g., Aspergillus fumigatus | Fungus (Mold) | e.g., Broth Microdilution | e.g., Amphotericin B |

Experimental Protocols

The following are detailed methodologies for key in vitro bioactivity screening assays that can be employed to assess this compound.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Assays

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

-

Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual workflows and signaling pathways relevant to the in vitro screening of a novel compound like this compound.

Caption: General workflow for in vitro bioactivity screening.

Caption: Canonical NF-κB signaling pathway in inflammation.

Initial Hypotheses on the Mechanism of Action of (+)-Epieudesmin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the specific mechanism of action for (+)-Epieudesmin is still in its nascent stages. This document summarizes initial hypotheses based on the known biological activities of the broader class of compounds to which it belongs, namely lignans. Direct experimental evidence for this compound is limited, and therefore, the proposed mechanisms should be considered theoretical and require further investigation.

Introduction

This compound is a furofuran lignan, a class of natural products that has garnered significant attention for its diverse pharmacological activities. While comprehensive studies on this compound are sparse, the well-documented biological effects of related lignans provide a foundation for formulating initial hypotheses about its mechanism of action. These hypotheses primarily revolve around its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent, with a possible underlying mechanism involving the modulation of key cellular signaling pathways and ion channels.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar lignans, the following mechanisms are proposed for this compound.

Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

A prominent hypothesis is that this compound exerts anti-inflammatory effects by modulating crucial inflammatory signaling cascades. Lignans are known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][2]

-

NF-κB Pathway: This pathway is a key orchestrator of pro-inflammatory gene expression. It is hypothesized that this compound may inhibit the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes such as cytokines and chemokines.

-

MAPK Pathway: The MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular responses, including inflammation. It is plausible that this compound could interfere with the phosphorylation cascade of one or more of these MAPK pathways, leading to a downstream reduction in the production of inflammatory mediators.

Anti-Cancer Activity

The lignan family of compounds has demonstrated a range of anti-cancer properties, suggesting that this compound may act through similar mechanisms.[3][4][5][6]

-

Induction of Apoptosis: Lignans have been shown to induce programmed cell death in various cancer cell lines. It is hypothesized that this compound could trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspase cascades.

-

Cell Cycle Arrest: Another potential mechanism is the induction of cell cycle arrest, preventing cancer cell proliferation. This could occur through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

-

Cytotoxicity: this compound may exhibit direct cytotoxic effects on cancer cells, although the specific molecular targets for this action are yet to be identified.

Antimicrobial Activity

Some lignans have been reported to possess antimicrobial properties.[7][8][9] The proposed mechanisms for this compound are based on these findings.

-

Membrane Disruption: Lignans may interfere with the integrity of bacterial cell membranes. This could involve interactions with membrane proteins or lipids, leading to increased permeability and ultimately cell death.

-

Inhibition of ATP-Binding Cassette (ABC) Transporters: A novel mechanism identified for some lignans is the targeting of bacterial ATP-binding cassette (ABC) transporters.[7] These transporters are crucial for nutrient uptake and efflux of toxic substances. Inhibition of these transporters would disrupt essential bacterial processes.

Calcium Channel Blockade

A fundamental mechanism that could potentially underlie some of the observed biological activities of lignans is their ability to act as calcium channel blockers.[10][11][12] Intracellular calcium signaling is a ubiquitous second messenger system that regulates a vast array of cellular processes, including inflammation, proliferation, and cell death.

By blocking L-type voltage-gated calcium channels, this compound could reduce the influx of calcium into cells. This would have wide-ranging downstream effects, including:

-

Vascular Smooth Muscle Relaxation: Leading to vasodilation and potential antihypertensive effects.

-

Reduced Cardiac Contractility: A negative inotropic effect.

-

Modulation of Neurotransmitter Release: Potentially impacting neuronal signaling.

-

Altered Gene Expression: Calcium-dependent transcription factors could be affected, influencing various cellular programs.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, EC50, Ki values) specifically for the biological activities of this compound. The data presented below is for related lignans and should be used as a reference for potential potency, not as a direct measure of this compound's activity.

| Compound Class | Activity | Target/Assay | Reported Value | Reference |

| Lignans | Anti-inflammatory | Inhibition of NO production | IC50 values in the µM range | [General Lignan Literature] |

| Lignans | Anti-cancer | Various cancer cell lines | IC50 values in the µM range | [General Lignan Literature] |

| Lignans | Antimicrobial | Various bacterial strains | MIC values in the µg/mL to mg/mL range | [7][13] |

Note: This table is for illustrative purposes and does not contain specific data for this compound.

Experimental Protocols

Detailed experimental protocols for investigating the hypothesized mechanisms of action of this compound would be based on standard assays used in the fields of inflammation, cancer biology, and microbiology.

Investigation of Anti-inflammatory Activity

-

Cell Line: Murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1).

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Readouts:

-

Nitric Oxide (NO) Production: Measured using the Griess assay.

-

Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Measured by ELISA or qPCR.

-

NF-κB Activation: Assessed by Western blot for IκBα degradation and p65 phosphorylation, or by reporter gene assays.

-

MAPK Activation: Assessed by Western blot for phosphorylation of ERK, JNK, and p38.

-

Investigation of Anti-Cancer Activity

-

Cell Lines: A panel of cancer cell lines relevant to the desired therapeutic area (e.g., breast, colon, lung).

-

Readouts:

-

Cell Viability/Cytotoxicity: Measured using MTT or CellTiter-Glo assays.

-

Apoptosis: Assessed by Annexin V/PI staining and flow cytometry, or by measuring caspase activity.

-

Cell Cycle Analysis: Performed by propidium iodide staining and flow cytometry.

-

Investigation of Antimicrobial Activity

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.

-

Readouts:

-

Minimum Inhibitory Concentration (MIC): Determined by broth microdilution method.

-

Minimum Bactericidal Concentration (MBC): Determined by plating samples from the MIC assay.

-

Membrane Permeability Assays: Using fluorescent dyes like propidium iodide.

-

Investigation of Calcium Channel Blocking Activity

-

Method: Patch-clamp electrophysiology on cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells).

-

Readout: Measurement of inward calcium currents in the presence and absence of this compound.

Conclusion and Future Directions

The initial hypotheses regarding the mechanism of action of this compound, derived from the broader class of lignans, point towards its potential as a multi-target agent with anti-inflammatory, anti-cancer, and antimicrobial properties. A possible unifying mechanism could be its interaction with calcium signaling pathways.

To move beyond these initial hypotheses, a concerted research effort is required to:

-

Synthesize or isolate sufficient quantities of pure this compound for detailed biological evaluation.

-

Perform in vitro screening across a range of assays to confirm and quantify its biological activities.

-

Conduct detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

-

Utilize in silico methods, such as molecular docking and target prediction, to identify potential protein targets and guide experimental work.[14][15][16][17][18]

-

Evaluate its efficacy and safety in preclinical animal models of relevant diseases.

The exploration of this compound's mechanism of action holds promise for the development of new therapeutic agents for a variety of diseases. This technical guide provides a foundational framework for initiating such investigations.

References

- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Lignans: a versatile source of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Activity and Molecular Docking of Lignans Isolated from Artemisia cina Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and anti-biofilm properties of novel synthetic lignan-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Ca2+ antagonist activity of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 13. Antibacterial and antimycobacterial lignans and flavonoids from Larrea tridentata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. dovepress.com [dovepress.com]

- 16. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. journals.plos.org [journals.plos.org]

A Comprehensive Technical Review of Furofuran Lignans and (+)-Epieudesmin: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furofuran lignans, a significant subclass of phytoestrogens, are widely distributed throughout the plant kingdom and are recognized for their diverse and potent biological activities. This technical guide provides an in-depth review of the current scientific literature on furofuran lignans, with a particular focus on the promising compound (+)-Epieudesmin. This document consolidates quantitative data on their antioxidant, anti-inflammatory, and cytotoxic properties, details common experimental protocols for their evaluation, and elucidates their interactions with key cellular signaling pathways, including NF-κB and PI3K/Akt. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Furofuran Lignans

Furofuran lignans are characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, formed by the oxidative dimerization of two phenylpropanoid units. Their structural diversity, arising from various substituents on the aryl groups and different stereochemical configurations, contributes to their wide range of biological effects.[1][2] These compounds are prevalent in a variety of plant sources, including seeds (such as flaxseed and sesame), grains, fruits, and vegetables.[3] The biological activities attributed to furofuran lignans are extensive and include antioxidant, anti-inflammatory, cytotoxic, antimicrobial, cardioprotective, and neuroprotective effects.[1][2][3]

This compound: A Furofuran Lignan of Interest

This compound is a naturally occurring furofuran lignan that has garnered significant attention for its notable pharmacological properties. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant effects. Its presence has been identified in various plant species, contributing to their medicinal properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of various furofuran lignans, including this compound, as reported in the scientific literature.

Table 1: Antioxidant Activity of Furofuran Lignans (DPPH Assay)

| Compound | IC50 (µM) | Reference |

| Furofuran Lignan (general) | 137.6 (moderate activity) | [3] |

| Pinoresinol | Comparable to ferulic acid | [3] |

| Lignans with catechol moieties | High activity | [3] |

| Lignans with guaiacyl moieties | Slightly weaker than catechol-containing lignans | [3] |

Table 2: Anti-inflammatory Activity of Furofuran Lignans (Nitric Oxide Inhibition)

| Compound | Cell Line | IC50 (µM) | Reference |

| Eudesmanolide 2 | RAW 264.7 | 11.82 | [4] |

| Eudesmanolide 7 | RAW 264.7 | 11.05 | [4] |

| Artemargyinins C | RAW 264.7 | 8.08 | |

| Artemargyinins D | RAW 264.7 | 7.66 | |

| Quercetin (positive control) | RAW 264.7 | 74.34 | |

| Compounds 7-9 from P. multiflorum | RAW 264.7 | 7.6 - 17.8 | [5] |

Table 3: Cytotoxic Activity of Furofuran Lignans (MTT Assay)

| Compound | Cell Line | IC50 (µM) | Reference |

| Eudesmanolide 3 | AGS | 1.31 | [4] |

| Wedelolide B (8) | AGS | 0.89 | [4] |

| Ellipticine | MCF-7, HL-60, CCRF-CEM, IMR-32, UKF-NB-3, UKF-NB-4, U87MG | Varies | [1] |

| Doxorubicin (positive control) | Neuroblastoma cell lines | Varies | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of furofuran lignans.

Isolation of Furofuran Lignans from Plant Material

Objective: To extract and purify furofuran lignans from plant sources.

General Procedure:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent of medium polarity, such as methanol or ethanol, often in a mixture with water. Maceration, Soxhlet extraction, or ultrasonication-assisted extraction are common techniques.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). The furofuran lignans are typically enriched in the ethyl acetate or chloroform fractions.

-

Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: Silica gel or Sephadex LH-20 are frequently used as stationary phases. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is often employed for final purification, using a mobile phase such as methanol-water or acetonitrile-water.

-

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of furofuran lignans.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of the test compound (furofuran lignan) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6][7]

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of furofuran lignans to inhibit the production of nitric oxide in stimulated macrophages.

Protocol:

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (furofuran lignan) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce nitric oxide production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

-

Incubate the cells for a further 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

-

Calculation:

Cytotoxicity: MTT Assay

Objective: To evaluate the cytotoxic effect of furofuran lignans on cancer cell lines.

Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate medium.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound (furofuran lignan) and a positive control (e.g., doxorubicin). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 540 and 590 nm.

-

-

Calculation:

Signaling Pathways

Furofuran lignans exert their biological effects by modulating various cellular signaling pathways. This section focuses on their interaction with the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[1][12] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][13]

Several furofuran lignans have been shown to inhibit the NF-κB pathway. This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the blockage of NF-κB nuclear translocation.[4] By suppressing NF-κB activation, these lignans can effectively downregulate the expression of inflammatory mediators.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[14] Dysregulation of this pathway is frequently observed in cancer and inflammatory diseases.[15] The pathway is activated by various growth factors and cytokines, leading to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16] PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2.[17] Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and proliferation and influencing inflammatory responses.

Some studies suggest that lignans can modulate the PI3K/Akt pathway.[16] For instance, certain lignans have been shown to activate this pathway in the context of improving insulin resistance. Conversely, in cancer, inhibition of the PI3K/Akt pathway is a key therapeutic strategy, and some natural compounds have been shown to exert their anticancer effects through this mechanism. The precise effects of this compound on the PI3K/Akt pathway require further investigation.

Synthesis of this compound

-

Radical cyclization: This approach can be used to form the bicyclic ring system from an acyclic precursor.

-

Dimerization of cinnamyl alcohols: Oxidative coupling of two cinnamyl alcohol units can lead to the formation of the furofuran skeleton.

-

Baylis-Hillman reaction: Adducts from this reaction can serve as versatile starting materials for the synthesis of the lignan core.

The synthesis of this compound would require careful control of stereochemistry at multiple chiral centers to obtain the desired enantiomer.

Conclusion and Future Directions

Furofuran lignans, and specifically this compound, represent a class of natural products with significant therapeutic potential. Their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, are well-documented. The modulation of key signaling pathways such as NF-κB provides a mechanistic basis for their observed pharmacological properties.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling of this compound: More extensive studies are needed to fully characterize the in vitro and in vivo efficacy of this compound across a wider range of disease models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the PI3K/Akt pathway, will be crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the furofuran lignan scaffold can lead to the discovery of new analogs with improved potency and selectivity.

-

Development of Efficient Synthetic Routes: The development of scalable and cost-effective total synthesis methods for this compound and other promising furofuran lignans is essential for their further investigation and potential clinical application.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of furofuran lignans. The compiled data and detailed protocols offer a practical resource to facilitate further research in this exciting field.

References

- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Total synthesis of (+)-grandiamide D, dasyclamide and gigantamide A from a Baylis–Hillman adduct: A unified biomimetic approach [beilstein-journals.org]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions of NF-κB1 and NF-κB2 in immune cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression [pubmed.ncbi.nlm.nih.gov]

- 15. The PI3K/Akt pathway: a target for curcumin's therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. db-thueringen.de [db-thueringen.de]

- 17. content-assets.jci.org [content-assets.jci.org]

An In-depth Technical Guide to the Safety and Toxicity Profile of (+)-Epieudesmin

Disclaimer: As of November 2025, a comprehensive safety and toxicity profile for (+)-Epieudesmin is not available in the public domain. The following guide summarizes the available toxicological data for the closely related lignan, eudesmin , to provide a potential reference point for researchers, scientists, and drug development professionals. It is crucial to note that while structurally similar, the toxicological profiles of these two compounds may differ. All data presented herein pertains to eudesmin unless otherwise specified.

Executive Summary

This technical guide provides an overview of the current understanding of the safety and toxicity of eudesmin, a lignan structurally related to this compound. The available data is primarily focused on its cytotoxic effects on cancer cell lines and preliminary in vivo antitumor activity. Information regarding genotoxicity, acute systemic toxicity (e.g., LD50), and chronic toxicity of eudesmin is limited. The primary hazard identified from safety data sheets is that eudesmin is harmful if swallowed. Further comprehensive toxicological studies are required to establish a complete safety profile for both eudesmin and this compound.

In Vitro Cytotoxicity

Eudesmin has demonstrated cytotoxic activity against human lung carcinoma A549 cells. The half-maximal inhibitory concentration (IC50) was determined in one study, indicating a potential for antiproliferative effects.

Table 1: In Vitro Cytotoxicity of Eudesmin

| Cell Line | Assay Type | IC50 (µM) | Reference |

| A549 (Human Lung Carcinoma) | MTT Assay | 18.3 | [1] |

The cytotoxicity of eudesmin was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cell Culture: A549 cells were cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of eudesmin (ranging from 2.5 to 80 µM) and incubated.

-

MTT Addition: After the incubation period, MTT solution was added to each well.

-

Formazan Solubilization: The resulting formazan crystals were dissolved in a suitable solvent.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

-

IC50 Calculation: The IC50 value was calculated as the concentration of eudesmin that inhibited 50% of cell growth compared to the control.

In Vivo Studies

A single in vivo study investigated the antitumor effects of eudesmin in a xenograft mouse model. This study provides preliminary insights into the potential therapeutic window and observable effects in a living organism.

Table 2: In Vivo Antitumor Activity of Eudesmin

| Animal Model | Tumor Type | Dosing Regimen | Duration | Observed Effects | Reference |

| Athymic Nude Mice | A549 Xenograft | 10, 20, and 40 mg/kg (oral, daily) | 28 days | Significant antitumor effects | [1] |

-

Animal Model: Athymic nude mice were used for the study.

-

Tumor Implantation: Human lung carcinoma A549 cells were transplanted into the mice to establish tumors.

-

Treatment Groups: Mice were divided into control and treatment groups.

-

Drug Administration: Eudesmin was administered orally at doses of 10, 20, and 40 mg/kg once daily.

-

Monitoring: Tumor growth and animal health were monitored over a 28-day period.

-

Endpoint Analysis: At the end of the study, tumors were excised and analyzed.

Genotoxicity and Other Toxicological Endpoints

Currently, there is no available data from standard genotoxicity assays (e.g., Ames test, micronucleus assay) for eudesmin or this compound. Similarly, data on acute toxicity (LD50), chronic toxicity, reproductive toxicity, and other key toxicological endpoints are not present in the reviewed literature.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of eudesmin in A549 cells are suggested to be mediated through the induction of apoptosis via a mitochondria-mediated pathway.[1] The proposed mechanism involves the modulation of several key signaling proteins.

The study on A549 cells suggests that eudesmin exerts its pro-apoptotic effects by:[1]

-

Down-regulating the anti-apoptotic protein Bcl-2.

-

Up-regulating the pro-apoptotic protein Bax.

-

Increasing the expression of p53.

-

Activating caspase-9 and caspase-3.

-

Inhibiting the phosphorylation of Akt.

-

Promoting the phosphorylation of JNK.

The study also indicated that a JNK inhibitor could attenuate eudesmin-induced apoptosis, highlighting the crucial role of the JNK signaling pathway.[1]

Caption: Proposed signaling pathway of eudesmin-induced apoptosis in A549 cells.

Hazard Identification

Based on available Safety Data Sheets (SDS), eudesmin is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification for Eudesmin

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07: Exclamation Mark | [2][3] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | Warning | GHS09: Environment | [4] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09: Environment | [4] |

Recommended precautionary statements for handling eudesmin include:

-

P270: Do not eat, drink or smoke when using this product.[3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P273: Avoid release to the environment.[4]

-

P391: Collect spillage.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Conclusion and Future Directions

The available data on eudesmin suggests a potential for cytotoxic and antitumor activity, mediated through the induction of apoptosis. However, the overall safety and toxicity profile remains largely uncharacterized. For both eudesmin and, by extension, this compound, there is a critical need for comprehensive toxicological evaluation. Future research should prioritize:

-

Acute and sub-chronic toxicity studies to determine LD50 values and identify target organs.

-